Osm-LO-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OSM-LO-2 is a pyrimidine-based sulfonamide compound that has garnered attention due to its potential as an antimalarial agent. Malaria, caused primarily by Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel drugs with unique mechanisms of action .

Preparation Methods

Synthetic Routes:: The synthetic route to OSM-LO-2 involves aminothieno pyrimidine benzene sulfonamide derivatives. While the exact synthetic steps are proprietary, the compound’s structural divergence from previously known nucleoside sulfamates suggests a distinct pathway .

Reaction Conditions:: The specific reaction conditions for this compound synthesis are not publicly available. it is crucial to note that this compound exhibits drug-like properties, low mammalian cell toxicity, and limited propensity for resistance development .

Chemical Reactions Analysis

Reactivity:: OSM-LO-2 undergoes reactions relevant to its antimalarial activity. Although precise details are confidential, it inhibits protein translation and activates the amino acid starvation response in P. falciparum .

Major Products:: The major products formed during this compound reactions remain undisclosed. its potency against parasite cultures suggests a specific impact on essential cellular processes .

Scientific Research Applications

Antimalarial Potential:: OSM-LO-2’s primary application lies in combating malaria. Its selective inhibition of P. falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) underscores its promise as an antimalarial agent .

Beyond Malaria:: While its primary focus is antimalarial activity, this compound’s potential extends to other areas of research, including chemistry, biology, and medicine.

Mechanism of Action

PfAsnRS Inhibition:: OSM-LO-2 inhibits PfAsnRS, a critical enzyme involved in protein synthesis. The compound forms an Asn-OSM-LO-2 adduct, disrupting translation and triggering cellular responses .

Comparison with Similar Compounds

Uniqueness:: OSM-LO-2’s uniqueness lies in its distinct structure and mechanism of action. Unlike previously known nucleoside sulfamates, it targets PfAsnRS via a reaction hijacking mechanism .

Similar Compounds:: While this compound stands out, other compounds targeting aminoacyl-tRNA synthetases (aaRSs) have been explored. Notable examples include ML901, which hijacks PfTyrRS, and related compounds .

Properties

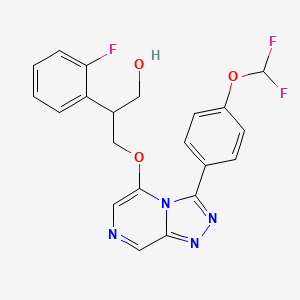

Molecular Formula |

C21H17F3N4O3 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C21H17F3N4O3/c22-17-4-2-1-3-16(17)14(11-29)12-30-19-10-25-9-18-26-27-20(28(18)19)13-5-7-15(8-6-13)31-21(23)24/h1-10,14,21,29H,11-12H2 |

InChI Key |

ABSBXVNECYEKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.